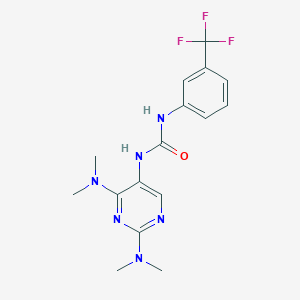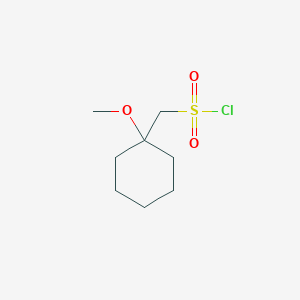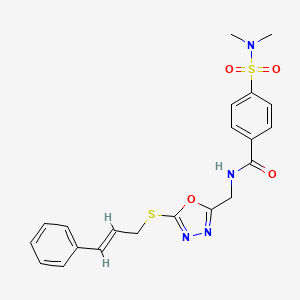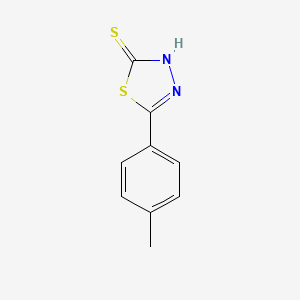![molecular formula C11H7N5O2 B2842014 2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile CAS No. 74900-38-2](/img/structure/B2842014.png)
2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile is a chemical compound with the molecular formula C11H7N5O2. It is known for its unique structure, which includes an amino group, a nitrophenyl group, and a butenedinitrile moiety. This compound is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile typically involves the reaction of 2-nitrobenzaldehyde with 2-amino-3-butenedinitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production methods would involve similar synthetic routes but with larger quantities of reactants and more robust equipment. The process would also include steps for purification and quality control to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The amino and nitrophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups .
Scientific Research Applications
2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect various biological processes, such as enzyme activity, cell signaling, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile include:
- This compound derivatives
- This compound analogs
- Other nitrophenyl-substituted amino compounds
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-amino-3-[(2-nitrophenyl)methylideneamino]but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O2/c12-5-9(14)10(6-13)15-7-8-3-1-2-4-11(8)16(17)18/h1-4,7H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSCSOMMIYMXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC(=C(C#N)N)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2841934.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841937.png)
![3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one](/img/structure/B2841938.png)
![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2841939.png)
![5-[(3-methylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one](/img/structure/B2841941.png)



![N-(2,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2841951.png)
![1-(2,6-Difluorophenyl)-3-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}urea](/img/structure/B2841953.png)

